Welcome to the BenchChem Online Store!
molecular formula C8H10Cl2FNO B1376252 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1245623-52-2

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No. B1376252
M. Wt: 226.07 g/mol
InChI Key: SEZRFYYOQSQCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202895B2

Procedure details

Of the compound from Example 160A, 1.74 g (6.01 mmol) were introduced in 20 ml of dichloromethane. A quantity of 22 ml (88.00 mmol) of 4M hydrogen chloride in dioxane was added. After stirring at RT for 1 h, the reaction mixture was evaporated to dryness on a rotary evaporator and dried in an HV. This gave 1.38 g (88% of theory) of the title compound in approximately 87% purity.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([CH:8]([NH:11]C(=O)OC(C)(C)C)[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.Cl>ClCCl.O1CCOCC1>[ClH:1].[NH2:11][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[F:19])[CH2:9][OH:10] |f:4.5|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C(CO)NC(OC(C)(C)C)=O)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried in an HV

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NC(CO)C1=C(C(=CC=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.